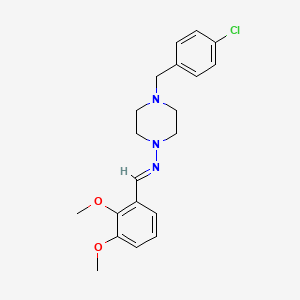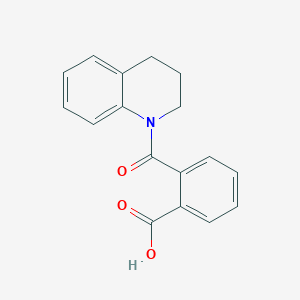
2-(4-methoxybenzyl)-6-methyl-4-oxo-1-(2-phenylethyl)-1,4-dihydro-3-pyridinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to the requested molecule often involves complex organic reactions. For example, a method through Hantzsch condensation, where p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine are reacted, has been reported. Such processes are typically promoted by microwave irradiation in solvent-free conditions, showcasing the versatility and efficiency of modern synthetic methods (Wenwen Zhang et al., 2009).
Molecular Structure Analysis
The molecular structure of similar compounds reveals intricate details about their crystalline forms. For instance, certain derivatives exhibit triclinic space groups with significant dipolar interactions, indicative of the complex intermolecular forces at play within the crystal lattice (P. Zugenmaier, 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds with a benzyl or methoxyphenyl group can lead to a variety of products, depending on the reactants and conditions. Reactions may involve transformations such as debenzylation, where specific groups are replaced or removed, highlighting the reactivity and potential for further chemical modification of these molecules (S. Yoo et al., 1990).
Physical Properties Analysis
The physical properties of organic compounds like the one are often elucidated through techniques such as X-ray crystallography. This allows for the determination of molecular and crystal structures, providing insights into the compound's stability, conformation, and intermolecular interactions, which are crucial for understanding its behavior in different environments (J. Dash et al., 2008).
科学的研究の応用
Application in Oxidative Transformation Processes
Oxidative transformation processes have been studied using compounds related to 2-(4-methoxybenzyl)-6-methyl-4-oxo-1-(2-phenylethyl)-1,4-dihydro-3-pyridinecarboxylic acid. For example, the use of 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids shows compatibility with various functional groups vulnerable to reductive debenzylation reactions, enhancing oxidative transformation capabilities (Yoo et al., 1990).
Role in Catalysis and Reaction Efficiency
Studies on sulfonated Schiff base copper(II) complexes have shown that these compounds, incorporating elements like 2-hydroxy-3-methoxybenzaldehyde, can serve as efficient and selective catalysts in alcohol oxidation. This highlights the potential of related compounds in catalytic processes and reaction efficiency improvements (Hazra et al., 2015).
Impact on Crystal and Molecular Structures
Research on crystal and molecular structures of compounds like methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones, which share structural similarities with the compound , provides insights into molecular packing arrangements. These studies contribute to the understanding of how small changes in molecular structure can significantly impact overall crystal packing and molecular interactions (Khan et al., 2014).
Application in Photolabile Multi-Detachable Resins
Photolabile multi-detachable alkoxybenzyl alcohol resins have been synthesized, showcasing the importance of compounds like 4-(oxymethyl)phenoxy and 4-(phenoxymethyl)-3-nitrobenzamidomethyl, which are structurally related to the compound of interest. These resins demonstrate significant potential in peptide synthesis, indicating the role of similar compounds in advanced chemical synthesis processes (Tam et al., 2009).
Applications in Polymer Chemistry
In polymer chemistry, compounds related to 2-(4-methoxybenzyl)-6-methyl-4-oxo-1-(2-phenylethyl)-1,4-dihydro-3-pyridinecarboxylic acid have been utilized in the synthesis and characterization of polymers with specific properties. For instance, the modification of poly(2,6-dimethyl-1,4-phenylene oxide) with pendant mesogenic units, which include methoxy groups similar to the compound , has led to the creation of polymers exhibiting liquid crystalline mesomorphism (Pugh & Percec, 1984).
特性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-6-methyl-4-oxo-1-(2-phenylethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-16-14-21(25)22(23(26)27)20(15-18-8-10-19(28-2)11-9-18)24(16)13-12-17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJRAHBLSQNXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1CCC2=CC=CC=C2)CC3=CC=C(C=C3)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyl)-6-methyl-4-oxo-1-(2-phenylethyl)-1,4-dihydro-3-pyridinecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554887.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methylpropanamide](/img/structure/B5554889.png)
![[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(3-nitrobenzyl)oxime](/img/structure/B5554897.png)
![1-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B5554901.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5554909.png)
![1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5554920.png)
![N-cycloheptyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B5554934.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-naphthyloxy)acetamide](/img/structure/B5554949.png)

![2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one](/img/structure/B5554968.png)
![5-(2-furyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5554981.png)
![2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5554988.png)
![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5554995.png)